molecular formula C19H16N2O4S B5033971 {N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE

{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE

Cat. No.: B5033971
M. Wt: 368.4 g/mol
InChI Key: IIHUHBYFBCHVQO-UHFFFAOYSA-N
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Description

{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE is a complex organic compound with the molecular formula C19H17NO4S. This compound is characterized by the presence of a biphenyl group, a methyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE typically involves multiple steps. One common method includes the nitration of biphenyl derivatives followed by sulfonation and subsequent amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and nitration reactions, and organic solvents such as dichloromethane for the amide formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The biphenyl and sulfonamide groups contribute to the compound’s binding affinity to various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-methyl-: Similar in structure but lacks the biphenyl and nitro groups.

    N-butylbenzenesulfonamide: Contains a butyl group instead of the biphenyl and nitro groups.

    4-Methyl-3-nitrobenzenesulfonamide: Similar but lacks the biphenyl group.

Uniqueness

{N}-BIPHENYL-2-YL-4-METHYL-3-NITROBENZENESULFONAMIDE is unique due to the presence of both biphenyl and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-14-11-12-16(13-19(14)21(22)23)26(24,25)20-18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHUHBYFBCHVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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